molecular formula C10H13ClN2O B13936246 N-(Indolin-5-yl)acetamide hydrochloride

N-(Indolin-5-yl)acetamide hydrochloride

Cat. No.: B13936246
M. Wt: 212.67 g/mol
InChI Key: JFDUHUSDVOQLIM-UHFFFAOYSA-N
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Description

N-(Indolin-5-yl)acetamide hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Indolin-5-yl)acetamide hydrochloride typically involves the reaction of indoline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting N-(Indolin-5-yl)acetamide is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Indolin-5-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring system can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(Indolin-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring system.

Uniqueness

N-(Indolin-5-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)acetamide;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c1-7(13)12-9-2-3-10-8(6-9)4-5-11-10;/h2-3,6,11H,4-5H2,1H3,(H,12,13);1H

InChI Key

JFDUHUSDVOQLIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NCC2.Cl

Origin of Product

United States

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